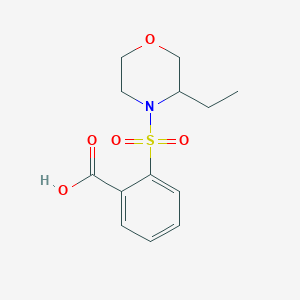![molecular formula C11H10F3NO2 B7556820 N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a white crystalline powder that is soluble in organic solvents. This compound has shown promising results in various research areas, including neuroscience, pharmacology, and biotechnology.
Mécanisme D'action
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, which results in a decrease in inhibitory neurotransmission. This leads to an increase in neuronal excitability and can cause seizures and other neurological symptoms.
Biochemical and physiological effects:
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the brain. This can lead to an increase in neuronal activity and can cause seizures and other neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. It has been shown to be effective in blocking the activity of GABA-A receptors in various animal models. However, one of the limitations of using N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide is its potential toxicity. It has been found to be toxic at high doses and can cause liver damage and other adverse effects.
Orientations Futures
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has the potential to be used in various areas of scientific research. Some of the future directions for research include investigating the role of GABA-A receptors in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide could be used to develop new drugs that target GABA-A receptors for the treatment of these disorders. Furthermore, N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide could be used to investigate the role of GABA-A receptors in the regulation of sleep and circadian rhythms. Overall, N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has shown promising results in various research areas and has the potential to be a valuable tool for future scientific research.
Méthodes De Synthèse
The synthesis of N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide involves the reaction between 2-(trifluoromethoxy)benzaldehyde and propargylamine. The reaction is carried out in the presence of a catalyst, such as copper(II) acetate or palladium(II) acetate. The product is then purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has been extensively used in scientific research due to its unique properties. It is a potent antagonist of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has been used to investigate the role of GABA-A receptors in various neurological disorders, such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-10(16)15-7-8-5-3-4-6-9(8)17-11(12,13)14/h2-6H,1,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXIWZQVPCKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

